

Mps1-IN-1: A Technical Guide to its Downstream Signaling Pathways

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Compound of Interest

Compound Name: Mps1-IN-1

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Introduction

Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.^{[1][2][3]} Dysregulation of Mps1 is implicated in chromosomal instability, a hallmark of cancer, making it an attractive target for therapeutic intervention.^{[1][3]} **Mps1-IN-1** is a potent and selective ATP-competitive inhibitor of Mps1 kinase, which has served as a valuable chemical probe to elucidate the downstream signaling pathways governed by Mps1. This technical guide provides an in-depth overview of the core downstream effects of **Mps1-IN-1**, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of **Mps1-IN-1** and its effects on cellular processes.

Table 1: In Vitro Potency of **Mps1-IN-1**

Parameter	Value	Notes
IC50	367 nM	Half-maximal inhibitory concentration against Mps1 kinase. [1] [4] [5] [6] [7]
Kd	27 nM	Dissociation constant for Mps1 kinase. [4]
Selectivity	>1000-fold	Against a panel of 352 kinases, with exceptions for ALK and Ltk. [6] [7]

Table 2: Cellular Effects of **Mps1-IN-1**

Cellular Endpoint	Concentration	Effect	Cell Line
Kinetochore-bound Mad2	10 μ M	80% decrease	PtK2
Kinetochore-bound Mad2 (with Nocodazole)	10 μ M	70% decrease	PtK2
Time in Mitosis	10 μ M	~40% reduction	PtK2
General Cellular Activity	1-10 μ M	Inhibition of Mps1-dependent activities. [8]	Various

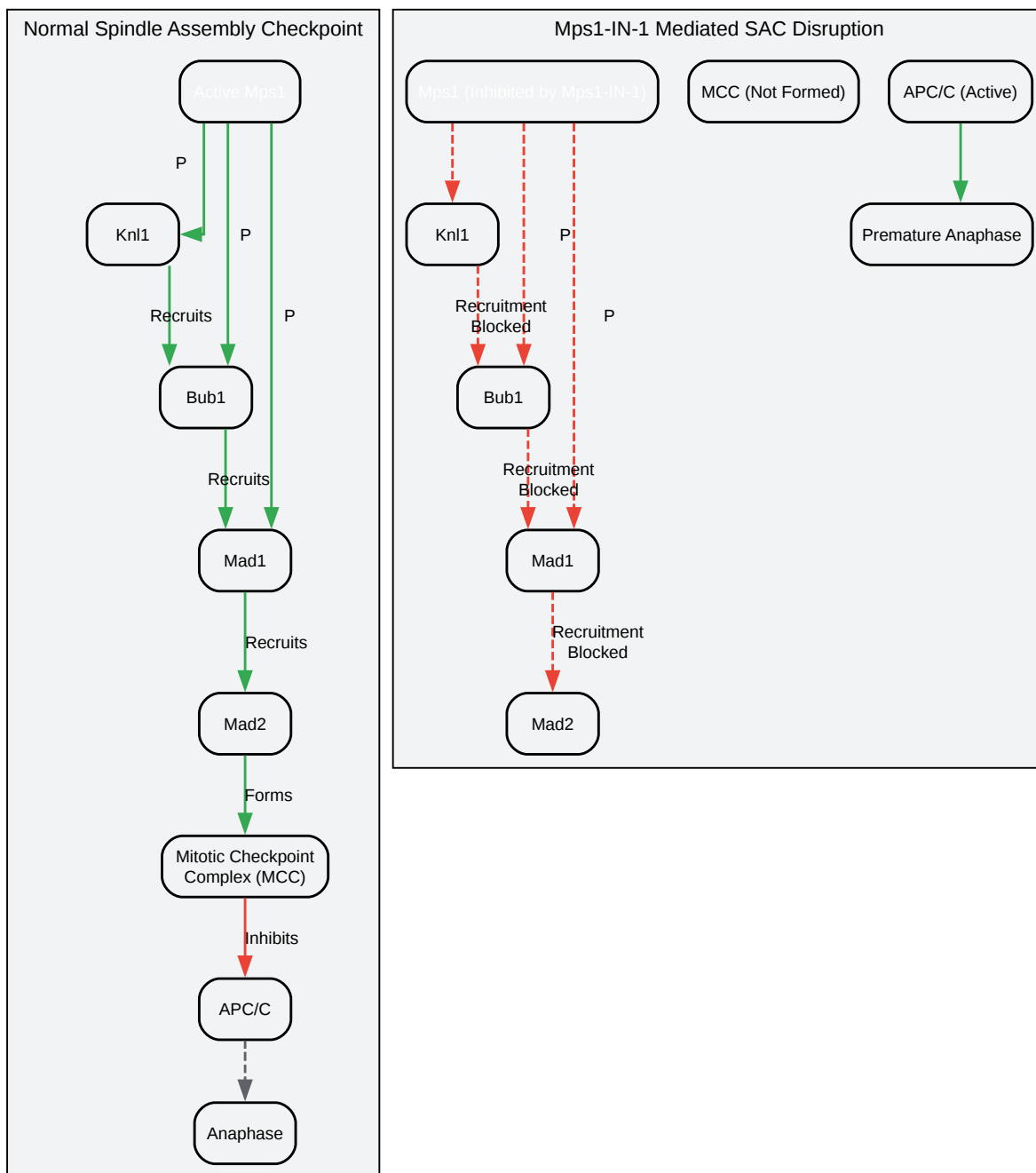
Core Downstream Signaling Pathways

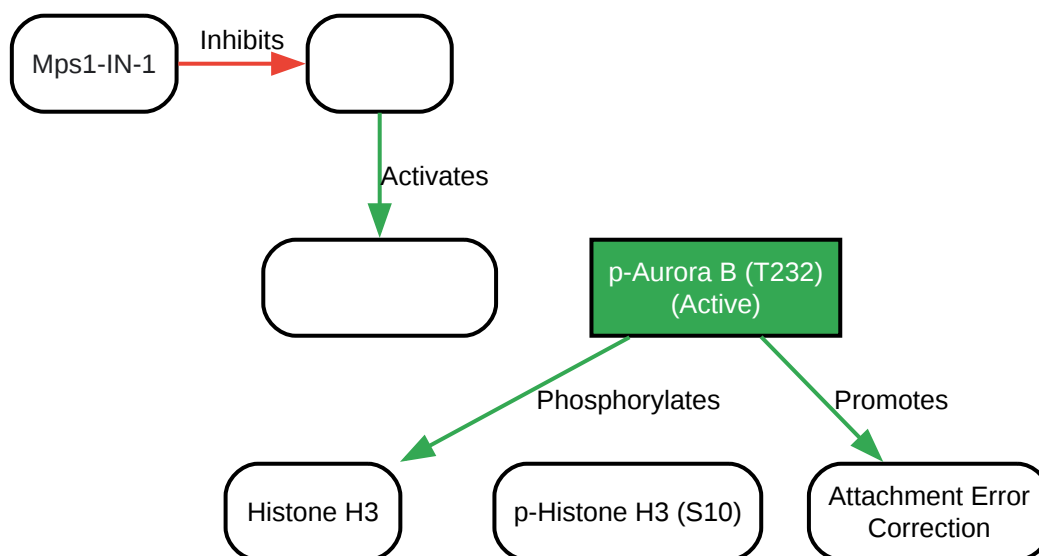
Inhibition of Mps1 by **Mps1-IN-1** perturbs the spindle assembly checkpoint by disrupting a cascade of phosphorylation events essential for the recruitment of checkpoint proteins to unattached kinetochores.

Disruption of the Spindle Assembly Checkpoint (SAC)

Mps1 kinase activity is a prerequisite for the establishment and maintenance of the SAC.

Mps1-IN-1-mediated inhibition of Mps1 prevents the recruitment of crucial checkpoint proteins, Mad1 and Mad2, to unattached kinetochores.^[1] This failure to assemble the mitotic checkpoint complex (MCC) leads to a premature exit from mitosis, even in the presence of microtubule poisons like nocodazole, and results in gross aneuploidy.^[1]





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